![molecular formula C9H22Cl2N2 B1461094 2-[1-(プロパン-2-イル)ピロリジン-3-イル]エタン-1-アミン二塩酸塩 CAS No. 1803586-79-9](/img/structure/B1461094.png)
2-[1-(プロパン-2-イル)ピロリジン-3-イル]エタン-1-アミン二塩酸塩
概要
説明
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is typically found as a white to off-white crystalline solid and is soluble in water and ethanol .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is often employed as a chiral reagent for the synthesis of biologically active compounds. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development . Additionally, it has applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and intermediates .
準備方法
The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can be achieved through various synthetic routes. One common method involves starting with 2-acetone pyrrolidine, which undergoes a substitution reaction to yield the target compound . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the substitution process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
作用機序
The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring in its structure allows it to bind to enantioselective proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which influence their chemical and biological properties . For example, pyrrolidine-2-one is known for its use in the synthesis of γ-lactams, while pyrrolidine-2,5-diones are important intermediates in the synthesis of various pharmaceuticals . The unique structure of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride, particularly the presence of the isopropyl group, distinguishes it from these similar compounds and contributes to its specific applications and properties.
特性
IUPAC Name |
2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-4-9(7-11)3-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVXNDIQCWDQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


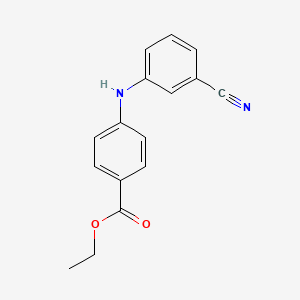
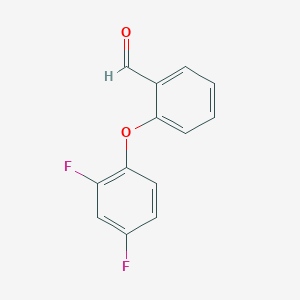
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)
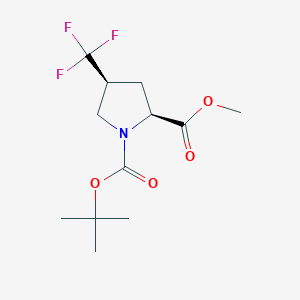
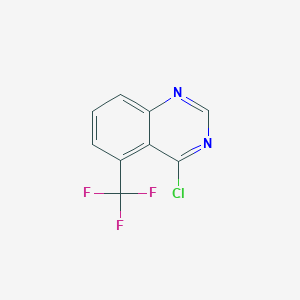
![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)

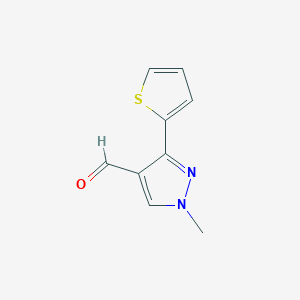

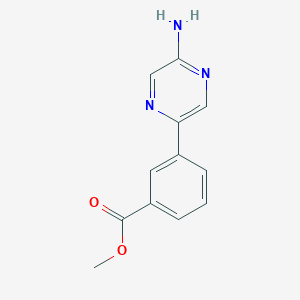
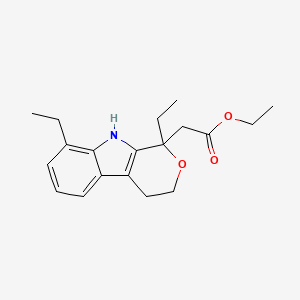

![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
